molecular formula C6H10N4 B7968899 3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B7968899
M. Wt: 138.17 g/mol
InChI Key: QUIFFJJOUKKQDO-UHFFFAOYSA-N
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Description

The compound with the identifier “3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reactant Preparation: The starting materials are prepared and purified.

    Reaction Setup: The reactants are combined in a reaction vessel, often under inert atmosphere conditions to prevent unwanted side reactions.

    Catalysis: A catalyst is introduced to facilitate the reaction. Common catalysts include transition metals or organometallic compounds.

    Reaction Conditions: The reaction is carried out at specific temperatures and pressures, which can vary depending on the desired product yield and purity.

    Purification: The product is purified using techniques such as chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.

    Continuous Flow Reactors: These reactors allow for continuous production, improving efficiency and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    CID 12345678: Shares a similar core structure but differs in functional groups.

    CID 87654321: Has a similar molecular weight and chemical properties but a different arrangement of atoms.

Uniqueness

3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-5-8-9-6-7-3-2-4-10(5)6/h2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIFFJJOUKKQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NCCCN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC2=NCCCN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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